molecular formula C18H24FN3O2 B3007570 1-Cyclohexyl-3-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)urea CAS No. 955236-95-0

1-Cyclohexyl-3-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)urea

Cat. No.: B3007570
CAS No.: 955236-95-0
M. Wt: 333.407
InChI Key: HLYXOEPFBNYZGI-UHFFFAOYSA-N
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Description

The compound “1-Cyclohexyl-3-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)urea” is a urea derivative with a cyclohexyl group, a fluorophenyl group, and a pyrrolidinone group. Urea derivatives are often used in medicinal chemistry due to their ability to form hydrogen bonds, which can enhance binding affinity to biological targets .


Molecular Structure Analysis

The molecular structure of this compound would likely be characterized by the presence of a urea group (NH2-CO-NH2), a cyclohexyl ring, a fluorophenyl ring, and a pyrrolidinone ring. The exact 3D conformation would depend on the specific stereochemistry of the compound .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as solubility, melting point, boiling point, and stability would need to be determined experimentally .

Scientific Research Applications

Synthesis and Chemical Reactivity

Research into similar compounds has explored their synthesis and reactivity, highlighting the potential for creating a variety of derivatives with potential pharmacological properties. For instance, studies on related cyclic ureas and diazabicyclononanones demonstrate the versatility of these frameworks in organic synthesis, offering pathways to novel chemical entities with unique structural features (Wendelin & Kern, 1979). The ability to manipulate these structures through chemical reactions provides a foundation for the development of new materials, ligands, or bioactive molecules.

Pharmacological Potentials

The structural features of "1-Cyclohexyl-3-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)urea" suggest potential pharmacological applications. Compounds with similar frameworks have been studied for their biological activities, including as inhibitors of acetylcholinesterase (Vidaluc et al., 1995), indicating possible therapeutic uses in treating diseases like Alzheimer's. Additionally, research into related heterocyclic compounds reveals their application in medicinal chemistry, particularly in the development of novel therapeutics with antimicrobial and anticancer activities (El-Sawy et al., 2013).

Material Science and Nonlinear Optical Properties

The compound's structural analogs have been explored for their physical properties, such as in the study of nonlinear optical (NLO) materials. For example, research into similar fluorinated compounds and their derivatives has highlighted their potential in materials science, especially concerning their NLO properties (Mary et al., 2014). Such studies underscore the broader applicability of these compounds beyond pharmacology, extending into advanced material development.

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. Urea derivatives can act as inhibitors, agonists, or antagonists of various biological receptors or enzymes, depending on their structure .

Future Directions

The potential applications of this compound would depend on its biological activity. It could potentially be used in the development of new pharmaceuticals or agrochemicals, among other possibilities .

Properties

IUPAC Name

1-cyclohexyl-3-[[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24FN3O2/c19-14-6-8-16(9-7-14)22-12-13(10-17(22)23)11-20-18(24)21-15-4-2-1-3-5-15/h6-9,13,15H,1-5,10-12H2,(H2,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLYXOEPFBNYZGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)NCC2CC(=O)N(C2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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